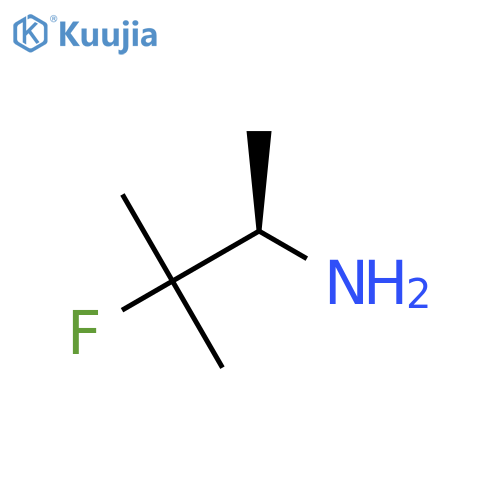Cas no 1400968-29-7 ((2R)-3-fluoro-3-methylbutan-2-amine)

1400968-29-7 structure
商品名:(2R)-3-fluoro-3-methylbutan-2-amine
(2R)-3-fluoro-3-methylbutan-2-amine 化学的及び物理的性質
名前と識別子
-
- (2R)-3-fluoro-3-methylbutan-2-amine
- 1400968-29-7
- SCHEMBL12681801
- EN300-1769955
-
- インチ: 1S/C5H12FN/c1-4(7)5(2,3)6/h4H,7H2,1-3H3/t4-/m1/s1
- InChIKey: OXVLZOYJHJXSBM-SCSAIBSYSA-N
- ほほえんだ: FC(C)(C)[C@@H](C)N
計算された属性
- せいみつぶんしりょう: 105.095377549g/mol
- どういたいしつりょう: 105.095377549g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 7
- 回転可能化学結合数: 1
- 複雑さ: 61.1
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 26Ų
(2R)-3-fluoro-3-methylbutan-2-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1769955-10.0g |
(2R)-3-fluoro-3-methylbutan-2-amine |
1400968-29-7 | 10g |
$7065.0 | 2023-05-27 | ||
| Enamine | EN300-1769955-0.1g |
(2R)-3-fluoro-3-methylbutan-2-amine |
1400968-29-7 | 0.1g |
$1447.0 | 2023-09-20 | ||
| Enamine | EN300-1769955-0.5g |
(2R)-3-fluoro-3-methylbutan-2-amine |
1400968-29-7 | 0.5g |
$1577.0 | 2023-09-20 | ||
| Enamine | EN300-1769955-5.0g |
(2R)-3-fluoro-3-methylbutan-2-amine |
1400968-29-7 | 5g |
$4764.0 | 2023-05-27 | ||
| Enamine | EN300-1769955-0.25g |
(2R)-3-fluoro-3-methylbutan-2-amine |
1400968-29-7 | 0.25g |
$1513.0 | 2023-09-20 | ||
| Enamine | EN300-1769955-5g |
(2R)-3-fluoro-3-methylbutan-2-amine |
1400968-29-7 | 5g |
$4764.0 | 2023-09-20 | ||
| Enamine | EN300-1769955-0.05g |
(2R)-3-fluoro-3-methylbutan-2-amine |
1400968-29-7 | 0.05g |
$1381.0 | 2023-09-20 | ||
| Enamine | EN300-1769955-10g |
(2R)-3-fluoro-3-methylbutan-2-amine |
1400968-29-7 | 10g |
$7065.0 | 2023-09-20 | ||
| Enamine | EN300-1769955-2.5g |
(2R)-3-fluoro-3-methylbutan-2-amine |
1400968-29-7 | 2.5g |
$3220.0 | 2023-09-20 | ||
| Enamine | EN300-1769955-1.0g |
(2R)-3-fluoro-3-methylbutan-2-amine |
1400968-29-7 | 1g |
$1643.0 | 2023-05-27 |
(2R)-3-fluoro-3-methylbutan-2-amine 関連文献
-
Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232
-
Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738
-
Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641
-
Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555
-
Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435
1400968-29-7 ((2R)-3-fluoro-3-methylbutan-2-amine) 関連製品
- 156121-15-2(2-(Methoxymethyl)morpholine)
- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)
- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)
- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)
- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)
- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)
- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)
- 249916-07-2(Borreriagenin)
- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)
- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
